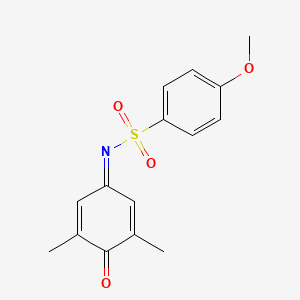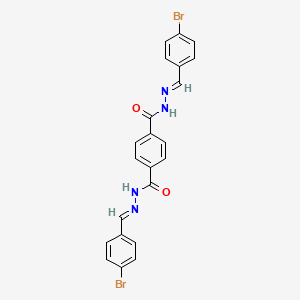
N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.16779360 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Drug Synthesis and Molecular Docking Analysis
A study by Sharma et al. (2018) involved the synthesis of a compound closely related to N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide, focusing on anticancer properties. The compound was synthesized and its structure analyzed through elemental analyses and spectroscopic techniques. The anticancer activity was assessed through in silico modeling, targeting the VEGFr receptor, suggesting potential therapeutic applications in oncology (G. Sharma, S. Anthal, D. Geetha, F. H. Al-Ostoot, Yasser Hussein Eissa Mohammed, S. Ara Khanum, M. A. Sridhar, R. Kant, 2018).
Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. The study highlights the potential of using immobilized lipase for this transformation, optimizing various parameters for improved yield and selectivity (Deepali B Magadum, G. Yadav, 2018).
Environmental and Metabolic Studies
Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Although the focus is on the environmental persistence and metabolic pathways of chloroacetamide herbicides, it provides insights into the broader context of acetamide derivatives' metabolism and potential environmental impacts (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Green Synthesis of N-Acylphenolamine Derivatives
Qi et al. (2020) explored the use of amorphous Co(OH)2 nanocages as a peroxymonosulfate activator for the degradation of acetaminophen, demonstrating an efficient method for removing persistent organic pollutants from water. This study underscores the environmental applications of acetamide derivatives in pollution control (Juanjuan Qi, Juzhe Liu, Fengbin Sun, Taobo Huang, Jun Duan, Wen Liu, 2020).
Potential Pesticides from N-(Hydroxyalkyl)-4-chlorophenoxyacetamide Derivatives
Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide by X-ray powder diffraction, highlighting their potential as pesticides. The study provides foundational data for further exploration of these compounds in agricultural applications (E. Olszewska, B. Tarasiuk, S. Pikus, 2009).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-22-18-8-6-5-7-17(18)20-19(21)13-23-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUJTSIAQWCKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592500.png)


![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)
![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)
![N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5592569.png)
![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
